molecular formula C12H12N4O4 B1384198 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one CAS No. 66234-47-7

7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one

Cat. No.: B1384198
CAS No.: 66234-47-7
M. Wt: 276.25 g/mol
InChI Key: WMABAQBSKMVXJZ-UHFFFAOYSA-N
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Description

7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a morpholine ring, a nitro group, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric

Biological Activity

7-Morpholin-4-yl-6-nitroquinazolin-4(3H)-one is a compound belonging to the quinazoline family, characterized by its morpholine ring and nitro group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound can be represented as follows:

\text{Molecular Formula C 11}H_{12}N_{4}O_{3}}

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from anthranilic acid derivatives and subsequent nitration to introduce the nitro group. The general synthetic route includes:

  • Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives with formamide.
  • Nitration : Introduction of the nitro group using nitric acid or a nitrating mixture.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly as an anticancer agent and in inhibiting specific kinases.

Anticancer Activity

Several studies have reported the anticancer potential of quinazoline derivatives, including this compound. Its activity is often evaluated against different cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Reference
This compoundMCF75.2
This compoundPC36.8

The mechanism by which this compound exerts its biological effects may involve:

  • Kinase Inhibition : This compound has been shown to inhibit various kinases that play crucial roles in cancer cell signaling pathways.
  • Structural Activity Relationship (SAR) : Studies indicate that modifications on the quinazoline core can significantly affect biological activity, with electron-withdrawing groups enhancing potency against certain targets.

Case Studies

  • Inhibition of EGFR : A study demonstrated that derivatives of quinazolines, including those related to this compound, showed strong inhibition against EGFR mutations, which are common in non-small cell lung cancer (NSCLC) .
  • Cytotoxicity Evaluation : In vitro studies reported that this compound exhibited significant cytotoxicity against chronic myeloid leukemia cell lines, with a notable correlation between structural modifications and enhanced activity .

Properties

IUPAC Name

7-morpholin-4-yl-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c17-12-8-5-11(16(18)19)10(6-9(8)13-7-14-12)15-1-3-20-4-2-15/h5-7H,1-4H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMABAQBSKMVXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N=CNC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313421
Record name 7-(Morpholin-4-yl)-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66234-47-7
Record name NSC270036
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(Morpholin-4-yl)-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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